molecular formula C9H9N B1329614 3,5-Dimethylbenzonitrile CAS No. 22445-42-7

3,5-Dimethylbenzonitrile

Cat. No. B1329614
M. Wt: 131.17 g/mol
InChI Key: YFKRLZLGVDDKAL-UHFFFAOYSA-N
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Patent
US06888032B2

Procedure details

An oven dried screw cap test tube was charged with NaCN (140 mg, 2.857 mmol) dried KI (79 mg, 0.476 mmol, 20 mol %) and CuI (45 mg, 0.236 mmol, 10 mol %), evacuated and backfilled with argon three times. Anhydrous toluene (1550 μl), N,N′-dimethylethylenediamine (255 μl, 2.395 mmol), 1-Bromo-3,5-dimethyl-benzene (255 μl, 1.877 mmol), and benzyl alcohol (155 μl, 1.498 mmol) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 12 h. The resulting yellow color suspension was cooled to room temperature, 2 mL of ethyl acetate, 250 μl of n-dodecane as internal standard, 1 mL of ammonium hydroxide 30% and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed a conversion of 91% with a yield of the title product, calculated vs internal standard, of 88%.
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
255 μL
Type
reactant
Reaction Step Two
Quantity
255 μL
Type
reactant
Reaction Step Two
Quantity
155 μL
Type
reactant
Reaction Step Two
Quantity
1550 μL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
45 mg
Type
catalyst
Reaction Step Three
Quantity
250 μL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-]#N.[Na+].C[NH:5][CH2:6][CH2:7]NC.BrC1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[CH:12]=1.C(O)C1C=CC=CC=1.CCCCCCCCCCCC.[OH-].[NH4+]>[Cu]I.O.C(OCC)(=O)C.C1(C)C=CC=CC=1>[CH3:18][C:13]1[CH:12]=[C:7]([CH:16]=[C:15]([CH3:17])[CH:14]=1)[C:6]#[N:5] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Step Two
Name
Quantity
255 μL
Type
reactant
Smiles
CNCCNC
Name
Quantity
255 μL
Type
reactant
Smiles
BrC1=CC(=CC(=C1)C)C
Name
Quantity
155 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
1550 μL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
CuI
Quantity
45 mg
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
250 μL
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred magnetically at 110° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried screw
CUSTOM
Type
CUSTOM
Details
cap test tube
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow color suspension was cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at 25° C. for 10 min
Duration
10 min
WASH
Type
WASH
Details
the organic layer was washed with 1 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CC=1C=C(C#N)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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